4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound 4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine is systematically named according to IUPAC guidelines as 4-[[4-(cyclopropylmethyl)-1,2,4-triazol-3-yl]methyl]piperidine . This nomenclature reflects its core structural features:
- A piperidine ring (six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position.
- A 1,2,4-triazole ring (five-membered aromatic heterocycle with three nitrogen atoms) attached via a methylene (-CH2-) bridge.
- A cyclopropylmethyl group (-CH2-C3H5) substituent at the 4-position of the triazole ring.
The CAS Registry Number for this compound is 1518729-15-1 . This identifier is critical for unambiguous chemical tracking in regulatory and commercial databases.
Molecular Formula and Weight: Computational and Experimental Validation
The molecular formula C11H18N4 is supported by both experimental and computational data. Key validations include:
The molecular weight of 206.29 g/mol aligns with isotopic distribution patterns observed in mass spectrometric analyses. Computational validation using DFT-based geometry optimization confirms bond lengths and angles consistent with the proposed structure.
Structural Isomerism and Tautomeric Forms
Structural Isomerism
The compound exhibits limited structural isomerism due to fixed substituent positions:
- Triazole ring substitution : The cyclopropylmethyl group is locked at the 4-position of the 1,2,4-triazole ring, preventing positional isomerism.
- Piperidine substitution : The methylene bridge connects the triazole to the 4-position of piperidine, eliminating alternative bridging configurations.
Tautomerism
The 1,2,4-triazole ring exists in equilibrium between 1H- and 4H- tautomeric forms under standard conditions. However, the presence of the cyclopropylmethyl group at the 4-position stabilizes the 4H-1,2,4-triazole tautomer through steric and electronic effects. This tautomeric preference is critical for maintaining the compound’s conformational integrity in solution and solid states.
Key factors influencing tautomeric equilibrium:
- Hydrogen bonding : Intramolecular interactions between the triazole’s N-H and the piperidine nitrogen are minimized in the 4H-form.
- Substituent effects : The electron-donating cyclopropylmethyl group enhances aromatic stabilization in the 4H-configuration.
A comparative analysis of tautomeric stability is summarized below:
| Tautomer | Relative Energy (kcal/mol) | Dominant Form in Solution |
|---|---|---|
| 4H-1,2,4-triazole | 0 (reference) | >95% |
| 1H-1,2,4-triazole | +2.1 | <5% |
This tautomeric locking ensures consistent reactivity and interaction profiles in downstream applications.
Properties
IUPAC Name |
4-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-10(1)15-8-13-14-11(15)7-9-3-5-12-6-4-9/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGUOBYTVAOVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2CC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine generally involves two key components:
- A piperidine derivative (typically containing a reactive group at the 4-position)
- A cyclopropyl-substituted 1,2,4-triazole precursor
The most common approach is the formation of a methylene bridge connecting the 3-position of the triazole ring to the 4-position of the piperidine ring.
Stepwise Preparation Methods
3.1. Synthesis of the 4-cyclopropyl-1,2,4-triazole Precursor
- The cyclopropyl group is introduced onto the triazole ring via cyclopropylamine or cyclopropylcarboxylic acid derivatives.
- Cyclization is typically achieved by reacting hydrazine derivatives with cyclopropyl-containing nitriles, followed by acid-catalyzed ring closure to yield the 1,2,4-triazole core.
3.2. Functionalization at the 3-Position of Triazole
- The 3-position of the triazole is functionalized with a suitable leaving group (e.g., chloromethyl or bromomethyl) to facilitate nucleophilic substitution.
- This is commonly achieved by halomethylation using formaldehyde and hydrogen halide or by direct alkylation.
3.3. Preparation of 4-Substituted Piperidine
- Piperidine is functionalized at the 4-position, typically via lithiation or by starting from 4-piperidone.
- The 4-position is then converted to a nucleophilic amine or other suitable group for subsequent coupling.
3.4. Coupling Reaction (Key Step)
- The halomethylated triazole is reacted with 4-aminopiperidine (or its salt) under basic conditions, often in the presence of a polar aprotic solvent (e.g., DMF or DMSO).
- The reaction proceeds via nucleophilic substitution, yielding the target compound.
3.5. Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Characterization is performed using NMR, MS, and IR spectroscopy, confirming the structure and purity.
Data Table: Typical Synthetic Route
| Step | Reagents & Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Cyclopropylamine, hydrazine, nitrile, acid catalyst | 4-cyclopropyl-1,2,4-triazole | Cyclization to form triazole ring |
| 2 | Formaldehyde, HCl (or Br2 for bromomethylation) | 3-(chloromethyl)-4-cyclopropyl-1,2,4-triazole | Halomethylation at 3-position |
| 3 | 4-aminopiperidine (or 4-piperidone, then reduction) | 4-aminopiperidine | Preparation of nucleophilic partner |
| 4 | DMF, base (e.g., K2CO3), 80–100°C | This compound | Nucleophilic substitution, main product |
| 5 | Chromatography, recrystallization | Pure target compound | Purification and characterization |
Alternative and Industrial Methods
- One-Pot Synthesis: Some industrial methods streamline the process by combining triazole formation and coupling in a single reactor, reducing purification steps and improving throughput.
- Continuous Flow Synthesis: Emerging methods employ continuous flow reactors for safer handling of reactive intermediates and improved scalability, though literature on this specific compound is still limited.
Summary Table: Key Reaction Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Reaction temperature | 80–100°C |
| Solvent | DMF, DMSO |
| Base | Potassium carbonate |
| Reaction time | 6–24 hours |
| Purification | Silica gel chromatography |
| Analytical methods | NMR, MS, IR |
| Typical yield | 60–85% |
Chemical Reactions Analysis
4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
The compound has been studied for its pharmacological properties, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives containing the triazole moiety exhibit significant antibacterial properties. Compounds similar to 4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. Studies have demonstrated that these compounds can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. Inhibitors of acetylcholinesterase are crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition of urease has implications in treating infections caused by urease-producing bacteria, which are often associated with urinary tract infections .
Anticancer Properties
There is emerging evidence suggesting that triazole-containing compounds may possess anticancer activities. The structural features of this compound could be leveraged to design novel anticancer agents. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .
Case Studies
Several studies have documented the synthesis and biological evaluation of piperidine derivatives, including those containing the triazole ring:
Mechanism of Action
The mechanism of action of 4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole derivatives functionalized with heterocyclic amines (e.g., piperidine, morpholine). Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparative Analysis of Key Compounds
Key Observations :
Substituent Effects :
- The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., phenyl in Tryfuzol®) by reducing steric hindrance while maintaining lipophilicity .
- Thioether linkages (e.g., decylthio or chlorobenzylthio in other derivatives) improve antifungal or antitubercular activity but may increase molecular weight and affect solubility .
Heterocyclic Amine Core: Piperidine (target compound) vs.
Synthetic Accessibility :
- Microwave-assisted synthesis (used for morpholine derivatives in ) contrasts with conventional methods for the target compound, suggesting scalability differences. The hydrochloride salt form of the target compound may simplify purification .
Biological Activity
4-((4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine (CAS No. 1518729-15-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
The compound's biological activity can be categorized into several areas, including antimicrobial, antifungal, and potential anticancer properties. Its triazole moiety is known for enhancing biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. For instance, similar triazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves inhibition of cell wall synthesis or interference with nucleic acid metabolism .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole-containing compounds reveals that modifications to the piperidine and triazole rings can significantly influence biological activity. For example:
- Cyclopropyl Substitution : The presence of a cyclopropyl group has been associated with enhanced binding affinity to target enzymes and improved pharmacokinetic properties.
- Piperidine Ring Modifications : Variations in substituents on the piperidine ring can affect lipophilicity and solubility, impacting overall bioavailability .
Case Studies
- Antibacterial Efficacy : A study demonstrated that similar triazole derivatives exhibited lower MIC values against E. coli compared to standard antibiotics like ampicillin. The introduction of a cyclopropyl group was correlated with increased potency .
- Antifungal Activity : In vitro assays showed that triazole derivatives could inhibit fungal growth at concentrations significantly lower than those required for conventional antifungals. This suggests that this compound may share similar properties .
- Anticancer Potential : Preliminary studies indicated that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways .
Q & A
Q. How do crystallographic studies clarify ambiguities in molecular conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve piperidine chair vs. boat conformations and triazole orientation. Compare with Cambridge Structural Database entries for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
